N-(5-chloro-2-methoxyphenyl)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide
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Overview
Description
N-(5-chloro-2-methoxyphenyl)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a chloro-substituted methoxyphenyl group, a phenyl-substituted oxadiazole ring, and a phenoxyacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methoxyphenyl)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide typically involves multiple steps:
Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Coupling reactions: The oxadiazole intermediate is then coupled with a phenoxyacetamide derivative using suitable coupling agents like EDCI or DCC in the presence of a base.
Substitution reactions:
Industrial Production Methods
Industrial production of such compounds may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the oxadiazole ring or the phenyl groups, potentially leading to the formation of amines or alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the chloro or methoxy groups, leading to various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like sodium hydride or halogenating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group may yield a carboxylic acid, while reduction of the oxadiazole ring may yield an amine.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The oxadiazole ring and phenyl groups may play a crucial role in binding to these targets, while the chloro and methoxy groups may influence the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
N-(5-chloro-2-methoxyphenyl)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide: can be compared with other acetamide derivatives, oxadiazole-containing compounds, and phenoxyacetamide analogs.
Unique Features: The presence of both a chloro-substituted methoxyphenyl group and a phenyl-substituted oxadiazole ring makes this compound unique compared to other similar compounds.
List of Similar Compounds
This compound analogs: Compounds with variations in the substituents on the phenyl or oxadiazole rings.
Other oxadiazole derivatives: Compounds containing the 1,2,4-oxadiazole ring with different substituents.
Properties
Molecular Formula |
C23H18ClN3O4 |
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Molecular Weight |
435.9 g/mol |
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide |
InChI |
InChI=1S/C23H18ClN3O4/c1-29-20-12-9-17(24)13-19(20)25-21(28)14-30-18-10-7-16(8-11-18)23-26-22(27-31-23)15-5-3-2-4-6-15/h2-13H,14H2,1H3,(H,25,28) |
InChI Key |
MJUAVURFZXCVAV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)COC2=CC=C(C=C2)C3=NC(=NO3)C4=CC=CC=C4 |
Origin of Product |
United States |
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